- A novel route to 2-imidazolin-5-one derivatives via oxidative cyclization of aryl-substituted (Z)-N-acetyl-α-dehydroalanines having a dialkylamino groupTetrahedron, 2004, 60(42), 9517-9524,
Cas no 93634-54-9 ((Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one)

93634-54-9 structure
Nome do Produto:(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
N.o CAS:93634-54-9
MF:C12H11NO2
MW:201.221243143082
MDL:MFCD00220066
CID:1023942
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Propriedades químicas e físicas
Nomes e Identificadores
-
- (Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
- (Z)-2-methyl-4-(4-methylbenzylidene)-5(4H)-oxazolone
- NSC636401
- NSC624441
- (4Z)-2-methyl-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one
- (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
- DRSAXSPSSHVKSE-XFFZJAGNSA-N
- AHF103177
- 5903AC
- ST2408385
- (4Z)-2-methyl-4-(p-tolylmethylene)oxazol-5-one
- 2-Methyl-4-(4-methylbenzylidene)oxazole-5(4H)-one
- (z)-4-(4-methylbenzylidene)-
- (4Z)-2-Methyl-4-[(4-methylphenyl)methylene]-5(4H)-oxazolone (ACI)
- 5(4H)-Oxazolone, 2-methyl-4-[(4-methylphenyl)methylene]-, (Z)- (ZCI)
-
- MDL: MFCD00220066
- Inchi: 1S/C12H11NO2/c1-8-3-5-10(6-4-8)7-11-12(14)15-9(2)13-11/h3-7H,1-2H3/b11-7-
- Chave InChI: DRSAXSPSSHVKSE-XFFZJAGNSA-N
- SMILES: C(/C1C=CC(C)=CC=1)=C1\C(=O)OC(C)=N\1
Propriedades Computadas
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 1
- Complexidade: 323
- Superfície polar topológica: 38.7
Propriedades Experimentais
- Densidade: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
- Ponto de Fusão: 139-140 ºC
- Solubilidade: Slightly soluble (1.2 g/l) (25 º C),
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Condição de armazenamento:Sealed in dry,2-8°C
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Chemenu | CM130173-5g |
(Z)-2-methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 5g |
$298 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD135-50mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95+% | 50mg |
85.0CNY | 2021-07-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z42760-1g |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 1g |
¥301.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z42760-250mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 250mg |
¥101.0 | 2023-09-05 | |
Fluorochem | 227150-5g |
Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 5g |
£192.00 | 2022-02-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD233529-250mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 250mg |
¥105.0 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD135-200mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95+% | 200mg |
197.0CNY | 2021-07-12 | |
Ambeed | A176916-100mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 100mg |
$30.0 | 2024-04-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD135-250mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95+% | 250mg |
298CNY | 2021-05-08 | |
Chemenu | CM130173-1g |
(Z)-2-methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 1g |
$281 | 2021-08-05 |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 2 - 7 h, 75 - 85 °C; cooled
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Acetic anhydride , Sodium acetate
Referência
- An Atropos Biphenyl Bisphosphine Ligand with 2,2'-tert-Butylmethylphosphino Groups for the Rhodium-Catalyzed Asymmetric Hydrogenation of Enol EstersAdvanced Synthesis & Catalysis, 2018, 360(19), 3793-3800,
Método de produção 3
Condições de reacção
Referência
- Enantioselective preparation of α-phenylalanines by asymmetric catalytic hydrogenationAnales de Quimica, 1983, 79(2), 188-93,
Método de produção 4
Condições de reacção
1.1 Reagents: Acetic anhydride , Sodium acetate ; 2 h, rt → reflux; cooled
Referência
- Concerning the thermal diastereomerization of the green fluorescent protein chromophoreMonatshefte fuer Chemie, 2006, 137(2), 163-168,
Método de produção 5
Condições de reacção
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4 h, 100 °C
Referência
- Silver-promoted direct phosphorylation of bulky C(sp2)-H bond to build fully substituted β-phosphonodehydroamino acidsOrganic Letters, 2020, 22(16), 6414-6419,
Método de produção 6
Condições de reacção
1.1 Solvents: Acetic anhydride ; 100 °C
Referência
- A concise approach to polysubstituted oxazoles from N-acyl-2-bromo enamides via a copper(I)/amino acid-catalyzed intramolecular C-O bond formationOrganic & Biomolecular Chemistry, 2014, 12(23), 3912-3923,
Método de produção 7
Condições de reacção
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4 h, 100 °C; overnight, rt
Referência
- Rh-Catalyzed Asymmetric Hydrogenation of Cyclic α-Dehydroamino KetonesOrganic Letters, 2015, 17(21), 5380-5383,
Método de produção 8
Condições de reacção
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride
Referência
- An Atropos Chiral Biphenyl Bisphosphine Ligand Bearing Only 2,2'-Substituents and Its Application in Rh-Catalyzed Asymmetric HydrogenationAdvanced Synthesis & Catalysis, 2018, 360(4), 738-743,
Método de produção 9
Condições de reacção
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4 h, 100 °C; overnight, 25 °C
Referência
- Construction of Chiral-Fused Tricyclic γ-Lactams via a trans-Perhydroindolic Acid-Catalyzed Asymmetric Domino ReactionOrganic Letters, 2017, 19(11), 2925-2928,
Método de produção 10
Condições de reacção
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; rt; 1 h, reflux
Referência
- Synthesis, biological evaluation and structure-activity relationships of 5-arylidene tetramic acids with antibacterial activity against methicillin-resistant Staphylococcus aureusBioorganic & Medicinal Chemistry Letters, 2020, 30(10),,
Método de produção 11
Condições de reacção
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride
Referência
- Mechanism of the hydrolysis of (Z)-4-benzylidene-2-methyloxazolin-5-one or (Z)-4-benzylidene-2-phenyloxazolin-5-one derivativesJournal of Organic Chemistry, 1985, 50(7), 977-80,
Método de produção 12
Condições de reacção
Referência
- Synthetic and antiviral studies on certain acyclic nucleosides of 5-benzyl-6-azauracil derivativesNucleosides & Nucleotides, 1993, 12(9), 925-40,
Método de produção 13
Condições de reacção
1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 100 - 110 °C; overnight, 25 °C
Referência
- Oxazolone-Based Photoswitches: Synthesis and PropertiesEuropean Journal of Organic Chemistry, 2013, 2013(29), 6611-6618,
Método de produção 14
Condições de reacção
1.1 Reagents: Acetic anhydride , Potassium acetate ; rt → reflux; 1 h, reflux; overnight, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referência
- Cation-Triggered Switchable Asymmetric Catalysis with Chiral Aza-CrownPhosAngewandte Chemie, 2015, 54(14), 4334-4337,
Método de produção 15
Condições de reacção
1.1 Reagents: Acetic anhydride , Sodium acetate ; 2 h, reflux; reflux → rt; overnight, rt
Referência
- Preparation of isomannide pseudopeptide derivatives as serine protease inhibitors, Brazil, , ,
Método de produção 16
Condições de reacção
Referência
- Formation of isoquinoline and 1-azetine derivatives via novel photocyclization of substituted α-dehydrophenylalaninesTetrahedron, 2000, 56(19), 2941-2951,
Método de produção 17
Condições de reacção
1.1 Reagents: Sodium acetate
1.2 Solvents: Acetic anhydride , Water
1.2 Solvents: Acetic anhydride , Water
Referência
- Formation of isoquinoline derivatives by the irradiation of N-acetyl-α-dehydrophenylalanine ethyl ester and its derivativesHeterocycles, 2000, 53(10), 2261-2274,
Método de produção 18
Condições de reacção
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4.5 h, reflux
Referência
- Preparation of peptides for treating resistant tumors, World Intellectual Property Organization, , ,
Método de produção 19
Condições de reacção
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 2 h, 140 °C - reflux
Referência
- Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H BondsOrganic Letters, 2016, 18(15), 3586-3589,
Método de produção 20
Condições de reacção
1.1 Reagents: Acetic anhydride , Sodium acetate
Referência
- On the synthesis of geometric isomers of 2-methyl (or phenyl)-4-[α-arylethylidene]-5(4H)-oxazolonesJournal of Heterocyclic Chemistry, 1985, 22(6), 1655-7,
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Raw materials
- Ethyl acetylglycinate
- 4-Methylbenzaldehyde
- (4e)-2-phenyl-4-(1-phenylethylidene)-1,3-oxazol-5-one
- 2-acetamidoacetic acid
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Preparation Products
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Literatura Relacionada
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
93634-54-9 ((Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one) Produtos relacionados
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
Fornecedores recomendados
上海贤鼎生物科技有限公司
Membro Ouro
CN Fornecedor
A granel

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente

Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente

Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
